molecular formula C20H23N3O2 B2401261 1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea CAS No. 2418715-52-1

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea

Cat. No.: B2401261
CAS No.: 2418715-52-1
M. Wt: 337.423
InChI Key: AEIMYCVQIQBAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea is a complex organic compound that features a unique structure combining an aziridine ring, a phenylurea moiety, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea typically involves multiple steps. One common approach starts with the preparation of the aziridine intermediate. This can be achieved through the nucleophilic ring-opening of epoxides with primary sulfonamides . The aziridine intermediate is then reacted with a phenylurea derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the phenylurea moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while nucleophilic substitution can yield various substituted derivatives.

Scientific Research Applications

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea involves its interaction with specific molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, which can disrupt normal cellular functions. This property makes it a potential candidate for anticancer and antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar in structure due to the presence of the aziridine ring.

    Phenylureas: Share the phenylurea moiety, which is common in many pharmaceuticals.

    Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group exhibit similar steric and electronic properties.

Uniqueness

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other compounds .

Properties

IUPAC Name

1-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(21-16-4-2-1-3-5-16)22-17-8-10-19(11-9-17)25-14-18-13-23(18)12-15-6-7-15/h1-5,8-11,15,18H,6-7,12-14H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIMYCVQIQBAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.